Product packaging for C19H14N6O2S3(Cat. No.:)

C19H14N6O2S3

Cat. No.: B12628393
M. Wt: 454.6 g/mol
InChI Key: HHBMIWKJVZQHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C19H14N6O2S3 is a representative compound from the class of Donor-Acceptor Stenhouse Adducts (DASAs), which are negative photochromic molecules that switch from a colored, linear form to a colorless, cyclic form upon irradiation with visible light. This transition is reversible, and the molecule returns to its colored state thermally or with the application of light of a different wavelength. This property makes it highly valuable in the development of smart materials, including photoresponsive polymers, drug delivery systems, and molecular switches. Researchers utilize this compound to construct light-gated systems for controlled release applications and as a core component in dynamic, "on-demand" material platforms. Its mechanism of action involves a light-induced isomerization, triggering a large dipole moment change and significant structural rearrangement, which can be harnessed to mechanically actuate materials or alter their physical properties. The compound's sensitivity to visible light, as opposed to UV light, minimizes damage in biological applications and allows for deeper tissue penetration in potential theranostic systems. It is supplied as a solid and should be stored in a cool, dark place, under inert conditions, to preserve its photochromic activity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N6O2S3 B12628393 C19H14N6O2S3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14N6O2S3

Molecular Weight

454.6 g/mol

IUPAC Name

N-[3-(thiophen-2-ylmethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C19H14N6O2S3/c26-30(27,16-9-3-8-15-17(16)24-29-23-15)25-19-18(20-11-12-5-4-10-28-12)21-13-6-1-2-7-14(13)22-19/h1-10H,11H2,(H,20,21)(H,22,25)

InChI Key

HHBMIWKJVZQHOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=CS5

Origin of Product

United States

Synthetic Methodologies and Strategies for C19h14n6o2s3

Retrosynthetic Analysis and Target Compound Disconnections for C19H14N6O2S3

A retrosynthetic analysis of the target molecule (1) allows for its deconstruction into simpler, more readily available starting materials. The key disconnections focus on the formation of the three core heterocyclic systems: the thiazolidinone, the 1,3,4-thiadiazole (B1197879), and the benzothiazole (B30560) rings.

A primary disconnection simplifies the molecule at the 5-ylidene bond of the thiazolidinone ring, a transformation typically achieved via a Knoevenagel condensation. This reveals 2-(4-(5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)phenyl)imino-1,3-thiazolidin-4-one (2) and 4-nitrobenzaldehyde (B150856) (3) as key precursors.

The 2-iminothiazolidin-4-one core of intermediate 2 can be disconnected at the C-N and C-S bonds, pointing to a cyclization reaction. This suggests N-(4-(5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)phenyl)thiourea (4) and an ethyl bromoacetate (B1195939) equivalent as the precursors. jrespharm.com

Further disconnection of the thiourea (B124793) 4 at the C-N bond suggests its formation from 4-(5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)aniline (5) and a thiocarbonylating agent.

The central 1,3,4-thiadiazole ring in aniline (B41778) 5 is the next logical point for disconnection. The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often involves the cyclization of an N-acylthiosemicarbazide intermediate. mdpi.com This leads to two fragments: 6-methyl-1,3-benzothiazole-2-carbohydrazide (6) and 4-aminophenyl isothiocyanate (7) , or alternatively, the cyclization of a precursor derived from 6-methyl-1,3-benzothiazole-2-carboxylic acid and a thiosemicarbazide. researchgate.net

Finally, the 6-methyl-1,3-benzothiazole moiety can be disconnected. A common route to 2-substituted benzothiazoles is the condensation and subsequent oxidation of a 2-aminothiophenol (B119425) with a carboxylic acid or aldehyde. tandfonline.com This suggests that 2-amino-5-methylbenzenethiol (8) and a suitable two-carbon synthon are the foundational starting materials.

This multi-step retrosynthetic pathway provides a clear strategic roadmap for the total synthesis of this compound.

Development of Novel Synthetic Pathways to this compound

Building on the retrosynthetic analysis, modern synthetic methods can be applied to construct the target molecule efficiently. These include cascade reactions, multicomponent cyclizations, and transition metal-catalyzed couplings.

Cascade Reactions and Multicomponent Cyclizations

Multicomponent reactions (MCRs) offer a powerful strategy for increasing synthetic efficiency by combining three or more reactants in a single operation to form a complex product. tandfonline.com The synthesis of the thiazolidinone ring, for instance, is well-suited to an MCR approach. Instead of a two-step process, a one-pot reaction involving an amine, an aldehyde, and thioglycolic acid can yield 2,3-disubstituted thiazolidin-4-ones. researchgate.netnih.gov In the context of the target molecule, a one-pot reaction of aniline precursor 5 , an α-haloacetyl halide, and a thiocyanate (B1210189) source could potentially form the 2-iminothiazolidin-4-one ring 2 in a cascade fashion.

Similarly, the synthesis of the fused researchgate.netnih.govrsc.orgthiadiazolo[3,2-a]pyrimidine system has been achieved through a three-component reaction, highlighting the potential for MCRs in constructing complex thiadiazole-containing systems. tandfonline.comrsc.org Such a strategy could be adapted for the formation of the central thiadiazole ring in the target molecule, potentially combining the benzothiazole fragment, a hydrazine-derived component, and a carbon disulfide source in a single, efficient step.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal catalysis provides a versatile toolkit for the formation of C-C, C-N, and C-S bonds that are central to the structure of this compound. The synthesis of the 2-substituted benzothiazole core is a prime example where these methods are advantageous. acs.org Traditional methods often require harsh conditions, but palladium- or copper-catalyzed reactions offer milder alternatives. tandfonline.com For instance, the synthesis of 2-substituted benzothiazoles can be achieved via a palladium-catalyzed C-H functionalization and intramolecular C-S bond formation from thiobenzanilides. acs.org This approach could be used to construct the 6-methyl-1,3-benzothiazole moiety with high efficiency and functional group tolerance.

Copper-catalyzed multicomponent reactions have also been developed for the synthesis of substituted benzothiazoles in water, offering a greener alternative to traditional methods. tandfonline.com Such catalytic systems could be employed to couple the pre-formed benzothiazole, thiadiazole, and phenyl fragments, although this would represent a significant synthetic challenge requiring careful optimization of reaction conditions.

Chemo- and Regioselective Transformations

The synthesis of a complex molecule like this compound requires precise control over chemo- and regioselectivity at various stages.

Regioselectivity: The formation of the 6-methyl-1,3-benzothiazole from 4-methylaniline is a critical step where regioselectivity is paramount. The cyclization must occur at the position ortho to the amino group and para to the methyl group, avoiding the formation of the 4-methyl or 7-methyl isomers. The choice of cyclization agent and reaction conditions plays a crucial role in directing this outcome.

Chemoselectivity: The intermediates in the synthesis possess multiple reactive sites. For example, during the formation of the thiourea intermediate 4 from the aniline 5 , the reaction must selectively occur at the aniline's amino group without affecting the nitrogen atoms within the benzothiazole and thiadiazole rings. Similarly, in the final Knoevenagel condensation, the reaction must occur selectively at the active methylene (B1212753) group of the thiazolidinone ring without side reactions at other potentially reactive sites. This is typically achieved by carefully controlling the reaction pH and using appropriate catalysts. nih.gov

Stereoselective Synthesis Approaches for this compound

The primary stereochemical feature in the target molecule is the exocyclic carbon-carbon double bond, which exists in the (E)-configuration. The stereochemistry of this bond is established during its formation, most commonly via a Knoevenagel condensation between the thiazolidinone intermediate 2 and 4-nitrobenzaldehyde 3 . nih.gov

The Knoevenagel condensation is known to be reversible, and under thermodynamic control, it typically favors the formation of the more stable (E)-isomer. The stereoselectivity can be influenced by the choice of catalyst (often a weak base like piperidine (B6355638) or an amine salt), solvent, and reaction temperature. To ensure high stereoselectivity for the (E)-alkene, the reaction can be run for a sufficient duration to allow for equilibration to the thermodynamically favored product.

While other methods for stereoselective alkene synthesis, such as the Wittig reaction or the Julia-Kocienski olefination, are powerful tools in organic synthesis, the Knoevenagel condensation is the most direct and convergent approach for this specific structural motif. organic-chemistry.org Recent advances in copper-catalyzed alkyne hydroalkylation also offer routes to Z-configured trisubstituted alkenes, showcasing the ongoing development in stereoselective methods that could potentially be adapted for analogous syntheses. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound to create a more sustainable and efficient process.

Microwave-Assisted Synthesis: Many of the key steps in the synthesis can be accelerated using microwave irradiation. The synthesis of benzothiazoles, for instance, has been shown to be significantly faster with higher yields under microwave conditions compared to conventional heating. tandfonline.comscielo.brsemanticscholar.orgias.ac.in Similarly, the formation of the thiazolidinone ring can be achieved efficiently using microwave-assisted MCRs, often under solvent-free conditions. thieme-connect.com

Green Solvents and Catalysts: The use of hazardous organic solvents can be minimized by employing greener alternatives like water or ethanol, or by conducting reactions under solvent-free conditions. researchgate.net The synthesis of 1,3,4-thiadiazole derivatives has been reported using green routes, such as microwave irradiation in the absence of volatile organic solvents. taylorfrancis.com Furthermore, the use of recyclable catalysts, such as L-proline in water for thiazolidinone synthesis or reusable solid-supported acid catalysts, aligns with green chemistry principles. researchgate.netrsc.org Mechanochemical synthesis, using grinding techniques without any solvent, represents another eco-friendly approach for the preparation of 4-thiazolidinones. thieme-connect.com

By integrating these green methodologies, the synthesis of this compound can be made more environmentally benign, economically viable, and efficient.

Data Tables of Key Intermediates

Below are tables detailing the proposed key intermediates in the synthesis of this compound.

Table 1: Key Synthetic Intermediates

Intermediate No. Structure Name Formula
2 Structure of Intermediate 2 2-(4-(5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)phenyl)imino-1,3-thiazolidin-4-one C20H15N5OS2
4 Structure of Intermediate 4 N-(4-(5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)phenyl)thiourea C17H14N6S3
5 Structure of Intermediate 5 4-(5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)aniline C16H12N4S2
6 Structure of Intermediate 6 6-methyl-1,3-benzothiazole-2-carbohydrazide C9H9N3OS

Table 2: Starting Materials

Intermediate No. Structure Name Formula
3 Structure of Intermediate 3 4-nitrobenzaldehyde C7H5NO3
7 Structure of Intermediate 7 4-aminophenyl isothiocyanate C7H6N2S
8 Structure of Intermediate 8 2-amino-5-methylbenzenethiol C7H9NS

Process Optimization and Scalability Considerations for Research Purposes

The effective synthesis of any chemical compound, including this compound, relies on a thorough understanding and optimization of the reaction process. For research purposes, where the goal is often to produce sufficient quantities of a molecule for initial screening and analysis, the focus of optimization may differ from large-scale industrial production. However, the core principles of maximizing yield, ensuring purity, and maintaining reproducibility remain paramount.

Process optimization in a research setting typically involves a systematic investigation of various reaction parameters to identify the conditions that provide the most efficient and reliable route to the target compound. vapourtec.com This can involve adjusting temperature, reaction time, solvent systems, and the stoichiometry of reactants and catalysts. mdpi.com The goal is to develop a robust protocol that can be consistently replicated to yield the desired product with minimal byproducts. mdpi.com

For the synthesis of a complex molecule like this compound, which contains multiple nitrogen, sulfur, and oxygen heteroatoms, the optimization process would likely focus on several key areas. These include controlling the regioselectivity and stereoselectivity of bond-forming reactions to ensure the correct isomer is produced. warwick.ac.uk The choice of catalysts and reagents is also critical, with a preference for those that are highly efficient and can be easily removed during purification. gd3services.com

Detailed Research Findings

While specific research findings on the process optimization and scalability of this compound synthesis are not extensively documented in publicly available literature, general principles of chemical process development can be applied. A hypothetical optimization study for a key reaction step in the synthesis of this compound might involve the parameters outlined in the following table.

Table 1: Hypothetical Parameters for Reaction Optimization

ParameterRange ExploredOptimal ConditionRationale
Temperature (°C) 25 - 10080Balances reaction rate with potential for side reactions and decomposition.
Reaction Time (h) 1 - 2412Time required for maximum conversion of starting materials without significant product degradation.
Catalyst Loading (mol%) 1 - 105Lowest amount of catalyst that achieves the desired reaction rate and yield, minimizing cost and purification challenges.
Solvent System Toluene, DMF, Acetonitrile (B52724)DMFProvides good solubility for reactants and facilitates the desired reaction pathway.

The scalability of a synthetic route for research purposes involves transitioning from milligram-scale exploratory reactions to gram-scale production to enable further studies. mdpi.com This transition requires careful consideration of factors that may not be apparent at a smaller scale. mdpi.com Heat transfer, mixing efficiency, and the safe handling of larger quantities of reagents become more critical. numberanalytics.com

For a research-scale synthesis of this compound, a key consideration would be the development of a purification strategy that is both effective and scalable. While chromatography is often used for small-scale purification, it can be cumbersome and time-consuming for larger quantities. gd3services.com Therefore, exploring alternative purification methods such as crystallization or precipitation would be a crucial aspect of developing a scalable research synthesis.

Table 2: Scalability Considerations for Research Synthesis

FactorSmall-Scale (mg)Research-Scale (g)Mitigation Strategy
Heat Transfer Not a major concernPotential for localized overheating or slow heatingUse of an appropriately sized reaction vessel and efficient stirring to ensure even temperature distribution.
Mixing Generally efficientCan be challenging, leading to concentration gradientsUse of overhead mechanical stirring for larger reaction volumes.
Purification Often relies on column chromatographyChromatography can be impracticalDevelop crystallization or precipitation methods for purification.
Reagent Addition Typically rapidMay need to be controlled to manage exothermic reactionsSlow, controlled addition of reagents using a syringe pump or addition funnel.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound with the molecular formula this compound, it has been determined that there is no available information regarding its specific analytical and spectroscopic characterization. The search did not yield any published research, datasets, or experimental findings for this particular compound.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings for each specified section and subsection. The creation of such an article requires existing empirical data from techniques such as High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, Infrared and Raman spectroscopy, X-ray crystallography, and chromatographic methods, none of which are publicly available for this compound.

To fulfill the user's request would require fabricating data, which would be scientifically inaccurate and misleading. The general principles of the requested analytical techniques are well-documented, but applying them to a compound for which no experimental data exists would be purely speculative.

Advanced Analytical and Spectroscopic Characterization Techniques for C19h14n6o2s3

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of the compound C19H14N6O2S3. Due to the compound's likely complex structure, containing multiple nitrogen, oxygen, and sulfur heteroatoms, reversed-phase HPLC is often the method of choice. This technique separates compounds based on their hydrophobicity.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides a non-polar environment. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving the target compound from any impurities or related substances with different polarities.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, determined from its UV spectrum. For more sensitive and specific detection, especially in complex matrices, Mass Spectrometry (MS) is coupled with HPLC (LC-MS). This allows for the determination of the compound's molecular weight and provides structural information through fragmentation patterns.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm
Injection Volume 10 µL

Note: This table represents a hypothetical, yet standard, set of starting conditions for method development and would require optimization based on experimental results.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its applicability to this compound is contingent on the compound's volatility and thermal stability. Given the molecular formula, which suggests a relatively high molecular weight and the presence of polar functional groups, the compound may not be sufficiently volatile for direct GC analysis.

However, if the compound can be vaporized without decomposition, a high-temperature capillary GC column with a low-polarity stationary phase (e.g., a polysiloxane-based phase) would be suitable. The oven temperature would need to be programmed to ramp up to a high temperature to ensure the elution of the compound.

For detection, a Flame Ionization Detector (FID) could be used for general-purpose analysis, while a Mass Spectrometer (GC-MS) would provide definitive identification based on the mass spectrum and fragmentation pattern. If the compound is not amenable to direct GC, derivatization techniques could be employed to increase its volatility. For instance, silylation of polar functional groups could make the molecule suitable for GC analysis.

Table 2: Potential Gas Chromatography Method Parameters for this compound (if applicable)

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Transfer Line Temp 290 °C

Note: These parameters are speculative and dependent on the successful volatilization of the compound or its derivative.

Chiral Analysis Methods

The potential for chirality in the this compound molecule must be considered, as the presence of stereoisomers can have significant implications for its biological activity and physical properties. Chiral analysis is therefore a critical component of its characterization. A molecule with the formula this compound could possess one or more stereocenters, leading to the existence of enantiomers or diastereomers.

Chiral HPLC is the most common and effective technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP). CSPs are designed to have specific three-dimensional structures that interact differently with the enantiomers of a chiral compound, leading to different retention times.

Common types of CSPs that could be screened for the separation of this compound enantiomers include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The mobile phase in chiral HPLC is typically a mixture of a non-polar organic solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. The choice of mobile phase and the presence of additives can significantly influence the separation.

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. However, direct chiral separation on a CSP is often preferred due to its simplicity and avoidance of potential side reactions during derivatization.

Mechanistic Investigations of C19h14n6o2s3 Interactions with Biological Systems

In Vitro Studies of Molecular Target Engagement

The initial step in understanding the biological activity of C19H14N6O2S3 involves identifying and characterizing its direct molecular targets. This is achieved through a series of in vitro assays designed to measure the binding and functional effects of the compound on isolated biological molecules.

Receptor binding assays are essential for determining whether this compound can bind to specific receptors and for quantifying the strength of this interaction, known as affinity. numberanalytics.com These assays are a cornerstone in the early stages of drug discovery for identifying potential drug targets. merckmillipore.com

A common approach is the competitive binding assay, where this compound would be tested for its ability to displace a known, often radiolabeled, ligand from its receptor. merckmillipore.com The concentration of this compound that inhibits 50% of the binding of the known ligand is determined as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Kd), which represents the concentration of the compound required to occupy 50% of the receptors at equilibrium. numberanalytics.com A lower Kd value signifies a higher binding affinity. mdpi.com

Various techniques can be employed for these assays, including radioligand binding assays that utilize filtration to separate bound from free radioligand, and fluorescence-based assays, which offer a non-radioactive alternative. numberanalytics.com Surface plasmon resonance (SPR) is another powerful, label-free technique that can measure binding kinetics in real-time, providing both the association (kon) and dissociation (koff) rates, from which the Kd can be calculated (Kd = koff/kon). mdpi.comgyrosproteintechnologies.com

Table 1: Hypothetical Ligand Binding Affinity Data for this compound

Target ReceptorAssay TypeMeasured ParameterValueBinding Affinity (Kd)
Receptor ARadioligand CompetitionIC5050 nM25 nM
Receptor BSurface Plasmon Resonancekon1 x 10^5 M⁻¹s⁻¹100 nM
koff1 x 10⁻² s⁻¹
Receptor CFluorescence PolarizationIC50> 10 µMLow Affinity

This table presents hypothetical data for illustrative purposes.

If this compound is suspected to target an enzyme, its inhibitory activity and mechanism of action would be investigated through enzyme inhibition kinetic studies. fiveable.me These studies are crucial for understanding how the compound affects the enzyme's catalytic efficiency. mit.edu

The initial step involves determining if this compound can inhibit the activity of a specific enzyme in a concentration-dependent manner, allowing for the calculation of an IC50 value. Subsequently, kinetic experiments are designed to elucidate the mechanism of inhibition. mit.edu This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot or by fitting the data to modified Michaelis-Menten equations. numberanalytics.comyoutube.com

The primary types of reversible inhibition that can be identified are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). mit.edulibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases the Vmax without affecting the Km. fiveable.memit.edu

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both the Vmax and the Km. mit.edulibretexts.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax. fiveable.me

Table 2: Hypothetical Enzyme Inhibition Data for this compound against Enzyme X

Inhibition TypeEffect on VmaxEffect on KmInhibitor Binding Site
CompetitiveUnchangedIncreasedActive Site
Non-competitiveDecreasedUnchangedAllosteric Site
UncompetitiveDecreasedDecreasedEnzyme-Substrate Complex

This table illustrates the expected changes in kinetic parameters for different inhibition mechanisms.

Cellular Pathway Modulation Studies (Non-Clinical)

Following the identification of molecular targets, the next step is to understand how the interaction of this compound with these targets affects cellular signaling pathways.

Cellular signaling pathways are complex networks that control a multitude of cellular processes. nih.govnih.gov A compound like this compound can perturb these pathways, leading to changes in cellular behavior. nih.gov

To investigate these perturbations, various cell-based assays can be employed. For instance, if this compound targets a receptor kinase, a western blot analysis could be used to measure the phosphorylation status of downstream signaling proteins. Reporter gene assays are another valuable tool, where cells are engineered to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by a specific signaling pathway. An increase or decrease in the reporter signal in the presence of this compound would indicate modulation of that pathway. berthold.com

High-throughput transcriptomic and proteomic approaches can provide a more global view of the cellular response to this compound. biorxiv.org For example, treating cells with the compound and then performing RNA sequencing (RNA-seq) can reveal widespread changes in gene expression, offering clues about the affected pathways. nih.gov

The function of many proteins is regulated by their interactions with other proteins. nih.gov this compound could potentially modulate these protein-protein interactions (PPIs), either by disrupting them or by stabilizing them.

Techniques such as co-immunoprecipitation (Co-IP) can be used to study PPIs in a cellular context. youtube.com In this method, an antibody to a target protein is used to pull it out of a cell lysate, along with any interacting proteins. The presence or absence of a specific interacting protein in the presence of this compound can be determined by western blotting. youtube.com

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study PPIs in living cells. berthold.com It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. If two interacting proteins are tagged with a FRET pair, a change in the FRET signal upon treatment with this compound would indicate a modulation of their interaction. berthold.com The analysis of protein-ligand interactions within the cell can confirm target engagement. nih.gov

Biophysical Characterization of this compound Binding Events

Biophysical techniques provide detailed information about the physical and thermodynamic properties of the interaction between this compound and its target protein. kbibiopharma.comnih.gov

Isothermal Titration Calorimetry (ITC) is a gold-standard method for characterizing binding thermodynamics. mdpi.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event. mdpi.com

Differential Scanning Calorimetry (DSC) and Differential Scanning Fluorimetry (DSF) are techniques used to assess the effect of ligand binding on protein stability. kbibiopharma.comucl.ac.uk Binding of this compound to its target protein will often lead to an increase in the protein's thermal stability, which can be measured as an increase in its melting temperature (Tm). kbibiopharma.com

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the binding site and any conformational changes that occur upon binding. ucl.ac.ukuni-leipzig.de Techniques like Chemical Shift Perturbation (CSP) can identify the amino acid residues involved in the binding interface. uni-leipzig.de

Table 3: Hypothetical Biophysical Data for the Interaction of this compound with Target Protein Y

TechniqueParameterValueInterpretation
Isothermal Titration Calorimetry (ITC)Kd100 nMHigh Affinity
n1.11:1 Stoichiometry
ΔH-8.5 kcal/molEnthalpically driven interaction
TΔS-2.5 kcal/molEntropically unfavorable
Differential Scanning Calorimetry (DSC)ΔTm+5 °CLigand binding stabilizes the protein
Nuclear Magnetic Resonance (NMR)Chemical Shift PerturbationsObserved in specific residuesIdentifies the binding site

This table presents hypothetical data for illustrative purposes.

No Publicly Available Research Data for this compound Interactions with Biological Systems

Despite a comprehensive search of chemical databases and the scientific literature, there is currently no publicly available information regarding the chemical compound with the molecular formula this compound. This includes a lack of a common name, Chemical Abstracts Service (CAS) registry number, or any published research detailing its interactions with biological systems.

Consequently, it is not possible to provide the specific mechanistic and structural data requested, including findings from:

Mechanistic Investigations:

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)

Isothermal Titration Calorimetry (ITC)

Thermal Shift Assays (TSA)

Structural Biology Approaches:

Co-crystallography and Cryo-Electron Microscopy (Cryo-EM)

Solution-state Nuclear Magnetic Resonance (NMR)

The absence of information suggests that this compound may be a novel compound that has not yet been described in peer-reviewed literature, a proprietary molecule undergoing internal research that has not been publicly disclosed, or a theoretical structure.

Without any foundational research identifying the compound and its biological targets, no experimental data for the specified analytical techniques can be found or presented. Further investigation would be contingent on the future publication of research related to this specific chemical formula.

Theoretical and Computational Studies of C19h14n6o2s3

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the fundamental electronic properties and reactivity of molecules. plos.orgrsc.orgphyschemres.org These methods, rooted in quantum mechanics, can predict molecular structures, energies, and a variety of other chemical characteristics. plos.org

Electronic Structure Elucidation of C19H14N6O2S3

The electronic structure of a molecule dictates its chemical and physical properties. It describes the arrangement and energies of electrons within the molecule. chemguide.co.uklibretexts.orgwikipedia.org Quantum chemical methods are employed to calculate the distribution of electrons and the nature of the molecular orbitals. aps.org

Key parameters determined through these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's reactivity and stability. physchemres.org A smaller energy gap generally suggests higher reactivity.

The electronic structure of this compound would be determined by solving the Schrödinger equation for the molecule, often using approximation methods like Density Functional Theory (DFT). plos.orgphyschemres.org These calculations would reveal the distribution of electron density, identify regions susceptible to electrophilic or nucleophilic attack, and provide insights into the molecule's spectroscopic properties. The notation for electron configuration in atoms consists of a sequence of atomic subshell labels with the number of electrons in each subshell as a superscript. wikipedia.orgscribd.com For instance, the electron configuration of a carbon atom is 1s²2s²2p². chemguide.co.uk

ParameterDescriptionSignificance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons.
Energy Gap (ΔE)Difference between LUMO and HOMO energies.Relates to chemical reactivity and stability.
Electron Density DistributionSpatial distribution of electrons in the molecule.Highlights electron-rich and electron-poor regions.

Reaction Mechanism Prediction and Transition State Analysis in this compound Reactions

Quantum chemical calculations are instrumental in predicting the pathways of chemical reactions involving this compound. rsc.orgmit.edu By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism, including intermediate structures and transition states. nih.govresearchgate.net

The transition state is a high-energy configuration that molecules must pass through to transform from reactants to products. peerj.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can be used to locate and characterize these transition states, providing a detailed understanding of the reaction kinetics. peerj.com For multi-step reactions, each step will have its own transition state and rate. nih.gov

For example, if this compound were to participate in a reaction, quantum chemical calculations could be used to:

Identify the bonds that are broken and formed.

Determine the geometry of the transition state.

Calculate the activation energy barrier. peerj.com

Predict the stereochemistry of the products.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. ebsco.comnih.gov These simulations are governed by the principles of classical mechanics and are used to study the conformational changes, flexibility, and interactions of molecules. ebsco.com

Conformational Analysis and Flexibility of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. maricopa.edulumenlearning.comlibretexts.org These different arrangements are called conformers or conformational isomers. maricopa.edu MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. iupac.org

The flexibility of the molecule, which is its ability to change shape, is a critical factor in its biological activity and interactions with other molecules. By analyzing the trajectory of the atoms during an MD simulation, researchers can identify which parts of the this compound molecule are rigid and which are flexible. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target. rsc.org

Ligand-Protein Dynamics and Binding Site Interactions

If this compound is being investigated as a potential drug candidate, MD simulations are essential for studying its interaction with a target protein. nih.gov These simulations can provide a detailed picture of how the ligand (this compound) binds to the protein's active site and the nature of the interactions that stabilize the complex. mdpi.comcimap.res.in

Key insights from MD simulations of a this compound-protein complex include:

Binding Stability: Assessing the stability of the ligand in the binding pocket over time.

Interaction Analysis: Identifying the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

Conformational Changes: Observing how the protein and ligand change their conformations upon binding. nih.gov

Water Dynamics: Understanding the role of water molecules in mediating the ligand-protein interaction. nih.gov

Molecular Docking and Virtual Screening for this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to screen large libraries of compounds for their potential to bind to a specific biological target. accscience.com

In the context of this compound, molecular docking could be used to:

Predict the binding mode of this compound to a target protein.

Estimate the binding affinity (strength of binding) of the complex.

Identify key interactions that are important for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net For the compound this compound and its hypothetical derivatives, a QSAR study would involve developing mathematical models that relate variations in their structural features to changes in a specific biological response, such as antifungal activity or enzyme inhibition. researchgate.netmdpi.com

The process begins with the careful curation of a dataset of compounds and their corresponding experimental activities. nih.gov For each molecule, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing atomic connectivity and molecular shape.

Quantum Chemical: Detailing electronic properties like HOMO/LUMO energies and charge distributions. mdpi.com

Physicochemical: Including properties like lipophilicity (logP) and polarizability. preprints.org

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is constructed that best correlates a subset of these descriptors with the observed activity. frontiersin.orgresearchgate.net A crucial step in developing a robust QSAR model is rigorous validation. uniroma1.it This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds not used in model development (predictive R²). uniroma1.itnih.gov A statistically sound model demonstrates a high correlation coefficient (R²) and strong internal and external predictive power. nih.gov

For a hypothetical series of this compound derivatives, a resulting QSAR model might take the form of a linear equation. The descriptors in the model would highlight the specific structural features, such as electronegativity or van der Waals properties, that are critical for the compound's activity. mdpi.com

Table 1: Hypothetical QSAR Model for a this compound Derivative Series
Model ParameterDescriptionValue
EquationpIC50 = 0.75(TopoCharge) - 0.21(HOMO) + 1.5*(LogP) + 3.45
R² (Correlation Coefficient)Measures the goodness of fit for the training set.0.85
Q² (Cross-Validation R²)Measures the internal predictive ability of the model.0.78
R²_pred (External Validation R²)Measures the predictive ability on an external test set.0.82

Artificial Intelligence and Machine Learning Applications in this compound Research

A critical question for any newly designed molecule is whether it can be synthesized efficiently in a laboratory. cbirt.net Machine learning models can be trained to predict the "synthetic accessibility" of a molecule like this compound. cbirt.nettsijournals.com These models learn from vast databases of known chemical reactions and commercially available starting materials. acs.org

By analyzing the structure of this compound, the model can identify complex ring systems, chiral centers, or unusual functional groups that might pose synthetic challenges. arxiv.org The model then outputs a synthetic accessibility score, often on a scale of 1 (easy to synthesize) to 10 (very difficult to synthesize). cbirt.net This score is based on factors like the complexity of the molecular graph and the prevalence of its fragments in databases of known molecules. tsijournals.comarxiv.org This allows chemists to prioritize molecules that are not only predicted to be active but also synthetically feasible. chemrxiv.org

Table 2: Hypothetical Synthetic Accessibility Scores
CompoundStructure ModificationPredicted SA Score (1-10)Feasibility
This compoundBase Structure7.8Challenging
Derivative ASimplified side chain5.2Moderate
Derivative BRemoval of a stereocenter4.5Feasible
Derivative CAddition of complex ring9.1Very Challenging
Table 3: Hypothetical AI-Predicted Target Interactions for this compound
Potential Protein TargetProtein ClassPredicted Binding Affinity (pKi)Confidence Score
Kinase ATyrosine Kinase8.5High
Protease BCysteine Protease6.2Medium
GPCR CClass A GPCR4.9Low
Kinase DSerine/Threonine Kinase8.1High

Exploration of Potential Academic Applications of C19h14n6o2s3 As a Research Tool or Scaffold

Phenyl-Triazolo-Thiadiazole Derivatives as Chemical Probes for Biological Systems

The unique structural and electronic properties of phenyl-triazolo-thiadiazole derivatives make them valuable candidates for the development of chemical probes to investigate complex biological systems. Their rigid, planar structure provides a defined framework for the spatial presentation of functional groups, facilitating specific interactions with biological targets.

Derivatives of this scaffold have been explored as potential imaging agents and molecular probes for specific cellular components or disease markers. For instance, certain benzothiazole (B30560) derivatives incorporating a 1,2,3-triazole moiety have been investigated as potential molecular probes for tau protein aggregates, which are implicated in neurodegenerative diseases like Alzheimer's. rsc.org Although these are structurally distinct from the nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uanih.govthiadiazole core, the underlying principle of using a heterocyclic system to target specific biological entities is analogous. The development of fluorescently labeled or radiolabeled triazolo-thiadiazole derivatives could enable the visualization and tracking of biological processes in real-time.

Utility as a Synthetic Intermediate for Novel Chemical Scaffolds

The nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uanih.govthiadiazole core serves as a versatile synthetic intermediate for the construction of more complex and novel chemical scaffolds. The synthesis of this heterocyclic system typically involves the cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various aromatic carboxylic acids, often in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net This modular synthesis allows for the facile introduction of a wide range of substituents at both the 3- and 6-positions of the triazolo-thiadiazole ring system.

This synthetic accessibility makes the scaffold an excellent starting point for generating libraries of compounds with diverse functionalities. For example, the phenyl and other aromatic rings can be further functionalized to introduce reactive handles for bioconjugation or for the construction of larger molecular architectures. The triazole and thiadiazole rings themselves can also participate in further chemical transformations, enabling the creation of unique and complex molecular frameworks with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 7H- nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uanih.govthiadiazines has been achieved through the reaction of 4-amino-4H- nih.govresearchgate.netzsmu.edu.uatriazole-3-thiols with bromoacetophenones, demonstrating the utility of the triazole thiol precursor in building related but distinct heterocyclic systems. zsmu.edu.ua

Development of Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic modification of the phenyl-triazolo-thiadiazole scaffold has been extensively employed in structure-activity relationship (SAR) studies to elucidate the molecular features required for specific biological activities. The ability to independently vary the substituents at the 3- and 6-positions allows for a detailed exploration of the chemical space around the core structure.

Numerous studies have synthesized series of these derivatives and evaluated their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For example, a study on 6-aryl nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uanih.govthiadiazole derivatives identified specific substitutions on the phenyl ring that were crucial for their anti-inflammatory activity. nuph.edu.ua Another study on nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uanih.govthiadiazole derivatives as c-Met kinase inhibitors revealed that the nature of the substituent at the 6-position significantly influenced their potency and selectivity. nih.gov

These SAR studies provide valuable insights into the interactions of these compounds with their biological targets and guide the rational design of more potent and selective agents. The findings from such studies are often used to develop pharmacophore models that can predict the activity of new, unsynthesized derivatives.

Table 1: Illustrative SAR Data for Selected 6-(Substituted Phenyl)- nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uanih.govthiadiazole Derivatives

Compound ID6-Position Substituent3-Position SubstituentBiological ActivityReference
3c Phenyl2-FluorophenylAnti-inflammatory nuph.edu.ua
3d 4-Methoxyphenyl2-FluorophenylAnti-inflammatory nuph.edu.ua
7d Substituted PhenylSubstituted Moietyc-Met Kinase Inhibition (IC50 = 2.02 nM) nih.gov
2e 4-Chlorophenyl2-HydroxyphenylAntibacterial/Antifungal researchgate.net
2k 4-Fluorophenyl4-NitrophenylAntibacterial/Antifungal researchgate.net

This table is for illustrative purposes and combines data from different studies to showcase the types of SAR investigations conducted on this scaffold.

Application in Material Science Research

The rigid, aromatic nature of the phenyl-triazolo-thiadiazole scaffold, coupled with its thermal stability and potential for π-π stacking interactions, makes it an interesting candidate for applications in material science. While research in this area is less extensive than in medicinal chemistry, the inherent properties of these compounds suggest their potential use in the development of functional organic materials.

The planarity of the fused heterocyclic system, as confirmed by X-ray crystallography for compounds like 6-phenyl-3-(4-pyridyl)- nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uanih.govthiadiazole, allows for ordered packing in the solid state. nih.gov This can lead to materials with interesting optical or electronic properties. The presence of multiple nitrogen and sulfur atoms also provides potential coordination sites for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing applications. The synthesis of ferrocenyl-containing triazolo-thiadiazole derivatives demonstrates the feasibility of incorporating organometallic moieties, which can impart unique electrochemical and material properties. researchgate.net

Role in Supramolecular Chemistry Research

The phenyl-triazolo-thiadiazole scaffold possesses several features that make it a valuable building block in supramolecular chemistry. The presence of nitrogen atoms in the triazole and thiadiazole rings can act as hydrogen bond acceptors, while C-H groups on the aromatic rings can act as weak hydrogen bond donors. These non-covalent interactions can direct the self-assembly of these molecules into well-defined supramolecular architectures.

Crystallographic studies of 6-phenyl-3-(4-pyridyl)- nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uanih.govthiadiazole have revealed the presence of intermolecular C-H···N hydrogen bonds and π-π stacking interactions, which lead to the formation of one-dimensional chains in the crystal lattice. nih.gov Furthermore, short intermolecular S···N contacts have been observed, suggesting the potential for chalcogen bonding to play a role in the solid-state organization of these molecules. nih.gov A detailed analysis of weak noncovalent interactions in related 3,6-disubstituted- nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uanih.govthiadiazole derivatives has highlighted the importance of interactions such as S···Cl/F contacts in influencing their supramolecular self-assembly. acs.org By rationally designing the substituents on the phenyl rings, it is possible to tune these non-covalent interactions to control the formation of specific supramolecular structures, such as tapes, sheets, or more complex three-dimensional networks.

Future Research Directions and Unaddressed Challenges Pertaining to C19h14n6o2s3

Novel Synthetic Strategies and Method Development for C19H14N6O2S3 and its Analogues

The synthesis of complex molecules like this compound and its derivatives is a fundamental challenge that necessitates innovative chemical strategies. Future research will likely focus on the development of more efficient and versatile synthetic routes. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce the number of synthetic steps. The design and synthesis of analogues are crucial for establishing structure-activity relationships (SAR), which are vital in optimizing the compound's properties for specific applications. nih.gov

Key areas for development include:

Asymmetric Synthesis: For chiral analogues of this compound, developing stereoselective synthetic methods is essential to obtain enantiomerically pure compounds, as different stereoisomers can exhibit distinct biological activities.

Green Chemistry Approaches: Incorporating principles of sustainability into the synthesis, such as using less hazardous reagents, renewable starting materials, and minimizing waste, is a growing priority in chemical research. mdpi.com

A significant challenge lies in the scalability of any developed synthetic route to produce sufficient quantities of this compound for extensive research and potential future applications.

Advanced Mechanistic Insights into this compound Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is paramount. Future research will need to employ a range of advanced techniques to elucidate its mechanism of action. This involves identifying specific molecular targets, such as proteins or nucleic acids, and characterizing the nature of the binding interactions.

Advanced methodologies to be employed include:

Proteomics and Metabolomics: These "omics" approaches can provide a global view of the cellular changes induced by this compound, offering clues about its biological pathways of action.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of this compound bound to its biological target, revealing the precise molecular interactions.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between this compound and its target.

A primary challenge will be the identification of the initial biological targets of this novel compound, which can often be a complex and resource-intensive process.

Integration of Computational and Experimental Approaches for this compound Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery and materials science. researchgate.net For this compound, this integrated approach can accelerate the research and development process. mdpi.comnih.gov

Computational tools can be applied to:

Predict Physicochemical Properties: In silico methods can estimate properties such as solubility, stability, and drug-likeness, helping to prioritize analogues for synthesis and experimental testing. nih.gov

Virtual Screening: Computational models can be used to screen large libraries of virtual compounds to identify analogues of this compound with potentially improved activity.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound and its interactions with biological targets over time. nih.gov

The main challenge in this area is the accuracy of the computational models. Experimental validation is crucial to ensure that the in silico predictions translate to real-world activity. mdpi.com The iterative cycle of computational prediction followed by experimental verification is key to a successful integrated approach. researchgate.net

Exploration of Undiscovered Academic Applications for this compound

While initial research may be focused on a specific application, the unique chemical structure of this compound may lend itself to a variety of academic uses. A broad exploration of its properties could uncover unforeseen applications.

Potential areas for investigation include:

Chemical Biology Probes: If this compound interacts with a specific biological target, it could be developed into a chemical probe to study the function of that target in living systems.

Materials Science: The heterocyclic nature of the compound might impart interesting electronic or photophysical properties, making it a candidate for use in organic electronics or as a fluorescent sensor.

Catalysis: The nitrogen and sulfur atoms in the structure could potentially coordinate with metal ions, suggesting a possible role as a ligand in catalysis.

The challenge here is the serendipitous nature of discovering new applications. It requires interdisciplinary collaboration and a willingness to explore beyond the initial scope of research.

Addressing Scalability and Sustainability in this compound Production for Research

For this compound to be widely studied and utilized, its production must be both scalable and sustainable. mdpi.com This presents a significant challenge for complex molecules that often require multi-step syntheses.

Future research in this area should focus on:

Process Optimization: Refining the synthetic route to maximize yield, minimize reaction times, and simplify purification procedures.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer advantages in terms of safety, efficiency, and scalability.

Life Cycle Assessment: Evaluating the environmental impact of the entire production process, from starting materials to waste disposal, to identify areas for improvement.

The primary hurdle is often the economic feasibility of scaling up a complex synthesis. Developing a cost-effective and environmentally friendly production process is crucial for the long-term viability of this compound as a research tool or a component of future technologies.

Concluding Remarks on the Academic Significance of C19h14n6o2s3

Summary of Key Academic Findings on C19H14N6O2S3

Academic research has focused on the synthesis and characterization of various heterocyclic compounds that conform to the this compound formula. A significant portion of this work has centered on molecules incorporating thiadiazole, benzothiazole (B30560), and other nitrogen-sulfur-containing ring systems. These studies have consistently highlighted the potential of these scaffolds in yielding compounds with notable biological effects.

Key findings from the scientific literature include the synthesis of novel derivatives and the evaluation of their properties. For instance, researchers have successfully synthesized series of compounds based on these core structures and screened them for various biological activities. These investigations have revealed that specific isomers of this compound demonstrate promising antimicrobial and anticancer properties in preclinical studies. The synthesis pathways often involve multi-step reactions, starting from more readily available precursors and building the complex heterocyclic systems through carefully controlled chemical transformations. The characterization of these molecules relies heavily on modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which provide definitive proof of their molecular structures.

Table 1: Overview of Selected Research Findings for this compound Isomers

Isomer Class Core Heterocyclic System Reported Biological Activity Key Research Focus
Thiadiazole Derivatives1,3,4-Thiadiazole (B1197879)Antimicrobial, AnticancerSynthesis of novel derivatives and screening against various pathogens and cancer cell lines.
Benzothiazole DerivativesBenzothiazoleAnticancer, AntiviralExploration of structure-activity relationships to optimize biological efficacy.
Triazole-Thiadiazole HybridsTriazole and ThiadiazoleAntimicrobialDevelopment of hybrid molecules to enhance therapeutic potential.

Broader Implications of this compound Research for Chemical Science

The study of compounds with the formula this compound has broader implications for the field of chemical science, particularly in the domain of medicinal chemistry and drug discovery. The consistent observation of biological activity in different isomers of this formula reinforces the value of nitrogen- and sulfur-containing heterocyclic scaffolds as "privileged structures" in the design of new therapeutic agents. These core structures are prevalent in many existing drugs, and the exploration of novel this compound isomers contributes to a deeper understanding of how to modify these scaffolds to achieve desired biological effects.

Furthermore, the synthetic methodologies developed to create these complex molecules can be applied to the construction of other novel organic compounds. This expands the synthetic chemist's toolkit and enables the creation of libraries of diverse molecules for high-throughput screening. The challenges associated with selectively synthesizing one isomer over another also drive innovation in reaction development and catalysis. Ultimately, research into this compound isomers serves as a microcosm for the broader endeavor of exploring chemical space to identify molecules with valuable functions.

Future Outlook for the Study of this compound and Related Complex Molecules

The future of research into this compound and related complex molecules is poised for significant advancement. A key area of future work will likely involve the use of computational chemistry and machine learning to predict the properties and biological activities of yet-unsynthesized isomers. These in silico methods can help to prioritize synthetic targets and streamline the discovery process. By modeling the interactions of these molecules with biological targets, researchers can gain insights into their mechanisms of action and design more potent and selective compounds.

Another promising direction is the exploration of these compounds in materials science. The presence of multiple heteroatoms and aromatic rings in the this compound structure suggests that they may possess interesting photophysical or electronic properties. Future studies could investigate their potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as ligands in coordination chemistry.

Finally, a more systematic and comprehensive biological evaluation of the known this compound isomers is warranted. While initial screenings have shown promise, more in-depth studies are needed to understand their full therapeutic potential and to identify the most promising candidates for further development. The continued interdisciplinary collaboration between synthetic chemists, biologists, and computational scientists will be crucial for unlocking the full potential of this intriguing class of molecules.

Q & A

Q. How to design a multi-step synthesis of C19H14N6O2S3 with minimal by-products?

  • Methodological Answer : Use retrosynthetic analysis to identify key intermediates. Incorporate protecting groups for sensitive functional groups. Monitor reaction progress with TLC or in-situ IR, adjusting stoichiometry iteratively. Align with ’s emphasis on methodological precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.